Morpholine-2-carbonitrile (CAS: 135782-24-0) is a bifunctional heterocyclic building block featuring a morpholine core substituted with a nitrile group at the 2-position [1]. In scientific procurement, it is primarily sourced as a versatile synthetic intermediate for pharmaceutical discovery and complex material synthesis [2]. The molecule combines the favorable physicochemical properties of the morpholine ring—such as enhanced aqueous solubility and metabolic stability—with the orthogonal reactivity of the carbonitrile group [3]. This allows the secondary amine at the 4-position to participate in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the 2-nitrile group serves as a masked carboxylic acid, amide, or primary amine, enabling diverse downstream functionalization in advanced drug scaffolds[1].
Substituting morpholine-2-carbonitrile with unsubstituted morpholine or alternative regioisomers like morpholine-3-carbonitrile fundamentally alters both the synthetic trajectory and the pharmacological profile of the resulting derivatives [1]. Unsubstituted morpholine lacks the critical functional handle required for extending the molecule at the 2-position, preventing its use in synthesizing 2-substituted morpholine pharmacophores such as morpholine-2-carboxylic acid derivatives [2]. Furthermore, substituting with piperidine-2-carbonitrile removes the ring oxygen, which significantly increases lipophilicity (logP) and often reduces the aqueous solubility of the final active pharmaceutical ingredient (API) [3]. In procurement contexts, particularly for targeted therapies like selective kinase inhibitors, the exact spatial orientation and electronic effects of the 2-nitrile morpholine system are non-interchangeable for achieving optimal target binding and pharmacokinetic performance [1].
Morpholine-2-carbonitrile provides a critical synthetic advantage over unsubstituted morpholine by offering a reactive nitrile handle at the 2-position [1]. While unsubstituted morpholine is limited to N-functionalization, morpholine-2-carbonitrile allows for orthogonal transformations [2]. For example, the nitrile group can be subjected to acid-catalyzed hydrolysis to yield morpholine-2-carboxylic acid derivatives, or reduced to form 2-(aminomethyl)morpholine [1]. This bifunctionality is essential for accessing complex 2,4-disubstituted morpholine scaffolds used in advanced drug discovery, making it a mandatory procurement choice when C-linked morpholine extension is required [3].
| Evidence Dimension | C-linked functionalization capacity |
| Target Compound Data | Enables direct conversion to morpholine-2-carboxylic acids and 2-(aminomethyl)morpholines |
| Comparator Or Baseline | Unsubstituted morpholine (Lacks C-linked functional handle) |
| Quantified Difference | Provides 100% orthogonal reactivity at the 2-position vs 0% for the baseline |
| Conditions | Standard nitrile hydrolysis or reduction protocols |
Buyers must procure the 2-carbonitrile derivative to access 2-substituted morpholine target molecules, as unsubstituted morpholine cannot be directly functionalized at this position.
The presence of the electron-withdrawing nitrile group at the 2-position inductively lowers the pKa of the morpholine nitrogen compared to unsubstituted morpholine [1]. This attenuated basicity makes morpholine-2-carbonitrile an excellent nucleophile for mild, aqueous Nucleophilic Aromatic Substitution (SNAr) reactions [2]. In comparative methodologies using polymeric additives (like HPMC) in water, highly basic amines often cause competitive hydrolysis of sensitive electrophiles [2]. Morpholine-2-carbonitrile successfully undergoes SNAr with reactive electrophiles like 2-chloro-5-nitropyrimidine at room temperature (e.g., 3 hours) without inducing excessive base-catalyzed substrate degradation, outperforming more basic aliphatic amines in chemoselectivity [3].
| Evidence Dimension | Chemoselectivity in aqueous SNAr |
| Target Compound Data | Efficient coupling with sensitive electrophiles at room temperature (3h) |
| Comparator Or Baseline | Highly basic aliphatic amines (Prone to inducing electrophile hydrolysis) |
| Quantified Difference | Significantly reduced base-catalyzed side reactions due to inductively lowered amine pKa |
| Conditions | Aqueous SNAr conditions using HPMC and KOH at room temperature |
Procuring this specific nitrile-substituted morpholine allows chemists to perform greener, aqueous cross-couplings with sensitive substrates that would degrade in the presence of stronger bases.
When selecting a heterocyclic scaffold for drug discovery, morpholine-2-carbonitrile is frequently prioritized over its carbon-only analog, piperidine-2-carbonitrile [1]. The inclusion of the oxygen atom in the morpholine ring inherently reduces the lipophilicity (lowers logP) and improves the aqueous solubility of the resulting downstream compounds[2]. In the development of kinase inhibitors, replacing a piperidine ring with a morpholine ring often results in a measurable increase in thermodynamic solubility and improved metabolic stability [3]. Consequently, morpholine-2-carbonitrile is the preferred procurement choice for hit-to-lead optimization campaigns where controlling the physicochemical properties of the final API is critical [1].
| Evidence Dimension | Scaffold lipophilicity (logP contribution) |
| Target Compound Data | Lower logP and higher aqueous solubility contribution |
| Comparator Or Baseline | Piperidine-2-carbonitrile (Higher logP, lower solubility) |
| Quantified Difference | Predictable reduction in lipophilicity due to the heteroatom substitution |
| Conditions | Standard physicochemical property profiling in drug design |
Selecting the morpholine core over piperidine ensures better solubility and pharmacokinetic profiles in the final synthesized pharmaceutical agents.
Morpholine-2-carbonitrile is a critical precursor in the synthesis of 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidine compounds, which act as potent and selective LRRK2 inhibitors for Parkinson's disease research [1].
It serves as the primary starting material for the industrial and laboratory-scale synthesis of morpholine-2-carboxylic acid and its esters, which are valuable building blocks for peptidomimetics and CNS-active agents [2].
Due to its optimized nucleophilicity and attenuated basicity, it is highly suitable for mild, aqueous Nucleophilic Aromatic Substitution (SNAr) protocols, minimizing the use of harsh organic solvents and reducing side reactions with sensitive electrophiles [3].